1-(2-Methylbenzo[d]thiazol-7-yl)ethanone 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443384
InChI: InChI=1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol

1-(2-Methylbenzo[d]thiazol-7-yl)ethanone

CAS No.:

Cat. No.: VC17443384

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzo[d]thiazol-7-yl)ethanone -

Specification

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
IUPAC Name 1-(2-methyl-1,3-benzothiazol-7-yl)ethanone
Standard InChI InChI=1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3
Standard InChI Key DNZMXEPZJYHAMY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC(=C2S1)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a fused bicyclic system: a benzene ring connected to a thiazole ring (benzo[d]thiazole). Key substituents include:

  • Methyl group at position 2 of the thiazole ring

  • Acetyl group at position 7 of the benzene ring

This substitution pattern creates distinct electronic effects: the electron-donating methyl group enhances thiazole ring stability, while the acetyl group introduces a reactive ketone functionality .

Physicochemical Characteristics

Critical properties include:

PropertyValue
Molecular FormulaC₁₀H₉NOS
Molecular Weight191.25 g/mol
DensityNot reported
Melting/Boiling PointsNot experimentally determined
SolubilityLikely polar aprotic solvents (DMSO, DMF)

The lack of experimental data for density and phase transition temperatures highlights opportunities for further characterization .

Synthesis and Structural Modification

General Synthetic Strategies

While no published route explicitly details 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone, analogous benzothiazoles are synthesized via:

  • Cyclocondensation: o-Aminothiophenol derivatives react with acetyl-containing precursors under acidic conditions.

  • Post-functionalization: Methylation of pre-formed benzothiazoles using methylating agents like iodomethane .

A plausible synthesis could involve:

  • Formation of 2-methylbenzo[d]thiazole via cyclization of 2-amino-4-methylthiophenol with acetic anhydride.

  • Friedel-Crafts acetylation at position 7 using acetyl chloride and Lewis acid catalysts.

Analytical Characterization

Key techniques for verification include:

  • ¹H NMR: Signals at δ 2.6–2.8 ppm (methyl group), δ 2.4–2.5 ppm (acetyl methyl), and aromatic protons between δ 7.0–8.5 ppm.

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–N) .

Biological Activity and Mechanistic Insights

Anti-inflammatory Properties

Benzothiazoles with electron-donating substituents exhibit COX-2 selectivity ratios >10:1. The methyl group in this compound may enhance membrane permeability, while the acetyl moiety could modulate arachidonic acid binding .

Comparative Analysis with Analogues

CompoundMolecular FormulaTarget ActivityIC₅₀/Potency
1-(Benzo[d]thiazol-7-yl)ethanoneC₉H₇NOSAntibacterial leadMIC = 12.5 μg/mL (E. coli)
OmeprazoleC₁₇H₁₉N₃O₃SH⁺/K⁺ ATPase inhibitionIC₅₀ = 46 μg/mL
Compound 20 (from )C₁₄H₁₂N₂O₃SH⁺/K⁺ ATPase inhibitionIC₅₀ = 8 μg/mL

This table underscores the need for targeted biological testing of 1-(2-Methylbenzo[d]thiazol-7-yl)ethanone to establish its therapeutic potential .

Applications and Industrial Relevance

Pharmaceutical Development

The compound serves as:

  • A synthetic intermediate for kinase inhibitors

  • A potential precursor to radiopharmaceuticals via ¹¹C-labeling of the acetyl group

Material Science Applications

Benzothiazole derivatives function as:

  • Organic semiconductors (hole mobility >0.1 cm²/V·s)

  • Fluorescent probes with λₑₘ = 450–550 nm

Challenges and Future Directions

Synthesis Optimization

Priority areas include:

  • Developing catalytic asymmetric routes for enantioselective derivatives

  • Implementing flow chemistry for improved yield (>80%) and purity (>99%)

Biological Screening

Critical assays needed:

  • Kinase inhibition profiling (e.g., EGFR, VEGFR)

  • In vivo anti-inflammatory models (carrageenan-induced paw edema)

Computational Modeling

Molecular dynamics simulations could predict:

  • Binding affinities to H⁺/K⁺ ATPase (ΔG < −8 kcal/mol)

  • Blood-brain barrier permeability (logBB > 0.3)

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